Cas no 925703-41-9 ((E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one)

(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2E)-1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)-
- 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- NSC730587
-
- インチ: 1S/C17H14Cl2O3/c1-21-16-8-4-11(9-17(16)22-2)3-7-15(20)13-6-5-12(18)10-14(13)19/h3-10H,1-2H3/b7-3+
- InChIKey: OCDJAUIBNUJIFL-XVNBXDOJSA-N
- SMILES: ClC1C=C(C=CC=1C(/C=C/C1=CC=C(C(=C1)OC)OC)=O)Cl
計算された属性
- 精确分子量: 336.0319997g/mol
- 同位素质量: 336.0319997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 399
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 35.5
- XLogP3: 4.9
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD01304-2g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 2g |
$830.00 | 2024-05-20 | |
A2B Chem LLC | AD01304-100g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 100g |
$4037.00 | 2024-05-20 | |
A2B Chem LLC | AD01304-1g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 1g |
$628.00 | 2024-05-20 | |
A2B Chem LLC | AD01304-10g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 10g |
$1337.00 | 2024-05-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193908-2g |
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
925703-41-9 | 98% | 2g |
¥5992.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193908-10g |
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
925703-41-9 | 98% | 10g |
¥10553.00 | 2024-04-25 | |
A2B Chem LLC | AD01304-50g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 50g |
$2855.00 | 2024-05-20 | |
A2B Chem LLC | AD01304-5g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 5g |
$1134.00 | 2024-05-20 | |
A2B Chem LLC | AD01304-25g |
2-Propen-1-one, 1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-, (2E)- |
925703-41-9 | 95+% | 25g |
$1944.00 | 2024-05-20 |
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
(E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-oneに関する追加情報
Research Brief on (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS: 925703-41-9)
The compound (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (CAS: 925703-41-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the role of (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one as a promising scaffold for drug development. Its structural features, including the dichlorophenyl and dimethoxyphenyl moieties, contribute to its bioactivity, particularly in modulating key signaling pathways involved in inflammation and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a potent inhibitor of NF-κB, a transcription factor implicated in chronic inflammatory diseases and tumorigenesis.
In terms of synthesis, advancements have been made in optimizing the yield and purity of 925703-41-9. A novel catalytic method employing palladium-based catalysts was reported in ACS Catalysis, achieving a 92% yield under mild conditions. This method not only improves scalability but also reduces the environmental impact compared to traditional synthetic routes. The compound's stability under physiological conditions has also been characterized, with pharmacokinetic studies indicating favorable oral bioavailability in rodent models.
Mechanistic investigations have revealed that (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exerts its effects through multiple targets. For instance, it has been shown to disrupt the interaction between IKKβ and NEMO, thereby inhibiting NF-κB activation. Additionally, proteomics studies identified downstream effects on apoptosis-related proteins, suggesting its potential as an adjunct therapy in chemotherapy-resistant cancers. These findings were corroborated by in vivo experiments showing tumor growth inhibition in xenograft models.
Despite these promising results, challenges remain in the clinical translation of 925703-41-9. Issues such as off-target effects and metabolic clearance rates need to be addressed through structural optimization. Recent patent filings (WO2023056321) propose derivatives with improved selectivity, highlighting ongoing efforts to enhance its therapeutic index. Furthermore, collaborative research initiatives are exploring its combination with existing therapies to overcome resistance mechanisms.
In conclusion, (E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one represents a versatile chemical entity with broad pharmacological potential. Continued research into its mechanism of action and derivative development will be critical for advancing its applications in precision medicine. This brief underscores the need for interdisciplinary collaboration to accelerate its transition from bench to bedside.
925703-41-9 ((E)-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one) Related Products
- 2549038-70-0(3-chloro-4-{1-(2,2,2-trifluoroethyl)azetidin-3-yloxy}pyridine)
- 632290-80-3(2-(3-bromophenoxy)-N-(4-methyl-2-nitrophenyl)propanamide)
- 4156-70-1(3,4,5-trimethoxybenzenecarboximidamide)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 107737-89-3(2-(4-bromophenyl)sulfonylethanol)
- 1600834-90-9(Cyclopropane, [1-(chloromethyl)-1-methyl-3-(methylthio)propyl]-)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 1247054-92-7((4-chloro-3-fluorophenyl)methyl(propyl)amine)




